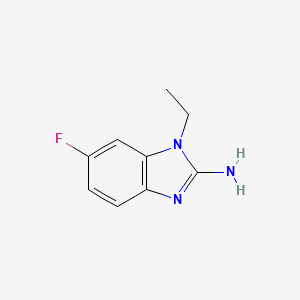

1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine

Description

Chemical Classification and Nomenclature

The compound belongs to the benzimidazole class, a subset of nitrogen-containing heterocycles. Its systematic IUPAC name, 1-ethyl-6-fluorobenzimidazol-2-amine , reflects its substituents: an ethyl group at position 1, a fluorine atom at position 6, and an amine group at position 2.

Table 1: Key Identifiers of 1-Ethyl-6-Fluoro-1H-1,3-Benzodiazol-2-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN₃ |

| Molecular Weight | 179.19 g/mol |

| CAS Registry Number | 1247481-75-9 |

| SMILES Notation | CCN1C2=C(C=CC(=C2)F)N=C1N |

| InChI Key | UCRCMDCTLLABSP-UHFFFAOYSA-N |

The ethyl group enhances lipophilicity, while the fluorine atom introduces electronegativity, influencing electronic distribution and reactivity.

Historical Context in Benzimidazole Research

Benzimidazoles emerged as pharmacologically significant scaffolds in the mid-20th century. Early work by Woolley (1944) highlighted their structural resemblance to purines, suggesting biological relevance. The discovery of anthelmintic agents like thiabendazole (1961) and mebendazole (1971) cemented benzimidazoles’ role in medicinal chemistry.

This compound represents a modern iteration of this class, optimized for enhanced bioavailability and target specificity. Its synthesis aligns with trends in fluorinated drug development, where fluorine atoms improve metabolic stability and binding affinity.

Significance in Heterocyclic Chemistry

Benzimidazoles are privileged structures in drug design due to their ability to engage in hydrogen bonding and π-π stacking interactions. The fluorine substituent in this compound modulates electronic properties, while the ethyl group introduces steric effects, fine-tuning interactions with biological targets.

Key Applications:

Relationship to the Broader Benzodiazole Family

Benzodiazoles encompass benzimidazoles, benzoxazoles, and benzothiazoles. Within this family, this compound shares structural homology with:

- Abemaciclib mesylate : A benzimidazole-based anticancer drug targeting cyclin-dependent kinases.

- Albendazole : A broad-spectrum anthelmintic with a benzimidazole core.

Structural Comparisons:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1-Ethyl-6-fluoro... | 1-ethyl, 6-fluoro, 2-amine | Under investigation |

| Albendazole | 5-propylthio, 2-carbamate | Anthelmintic |

| Abemaciclib | 2-aminopyrimidine, 4-fluorophenyl | CDK4/6 inhibition |

The compound’s unique substitution pattern distinguishes it from classical benzodiazoles, offering novel avenues for structure-activity relationship studies.

Properties

IUPAC Name |

1-ethyl-6-fluorobenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRCMDCTLLABSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247481-75-9 | |

| Record name | 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Ring Formation

- Starting from 4-fluoro-o-phenylenediamine (to introduce the 6-fluoro substituent on the benzimidazole ring), the benzimidazole core is constructed by condensation with formamide or other carbonyl sources under acidic or catalytic conditions.

- The cyclization reaction is typically carried out in solvents such as acetic acid or ethanol at elevated temperatures (80–120°C), facilitating ring closure and formation of the benzimidazole nucleus.

Introduction of the Ethyl Group at N-1

- The N-1 ethyl substituent is introduced by N-alkylation of the benzimidazole ring , usually via reaction with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Common bases include potassium carbonate or sodium hydride, and solvents such as DMF or acetone are used to dissolve reactants and promote alkylation.

- The reaction typically proceeds at room temperature to moderate heating (25–60°C) for several hours to ensure complete alkylation.

Amination at the 2-Position

- The 2-position amine group is inherent in the benzimidazole structure formed from o-phenylenediamine.

- If needed, reduction of nitro precursors or amination reactions can be employed when starting from substituted intermediates lacking the amine.

Purification and Yield Optimization

- Purification methods include recrystallization from solvents such as methanol or ethanol and column chromatography using eluents like chloroform/methanol mixtures.

- Reaction conditions can be optimized by controlling temperature, solvent choice, and reaction time to maximize yield and purity (>95% purity achievable).

- Advanced techniques such as continuous flow reactors have been reported to enhance scalability and efficiency for similar benzimidazole derivatives.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Ring closure | 4-fluoro-o-phenylenediamine + formamide, AcOH, 80–120°C | Benzimidazole ring formation with 6-fluoro substituent |

| 2 | N-alkylation | Ethyl bromide, K2CO3, DMF, RT-60°C | Introduction of ethyl group at N-1 |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure product |

Research Findings and Optimization Insights

- Fluorine substitution at the 6-position enhances metabolic stability and modulates electronic properties, which can affect reaction rates and selectivity during synthesis.

- The N-alkylation step is critical and requires careful control of base and solvent to prevent over-alkylation or side reactions.

- Use of microwave-assisted synthesis or catalytic methods can reduce reaction times and improve yields, as demonstrated in related benzimidazole syntheses.

- Continuous flow synthesis offers advantages in scalability and reproducibility , minimizing batch-to-batch variability.

Comparative Notes on Related Benzimidazole Syntheses

- Similar benzimidazole derivatives with fluorine substituents have been synthesized via multi-step reductions, nucleophilic aromatic substitutions, and cyclizations , indicating flexibility in synthetic routes depending on available starting materials.

- The use of 2-fluoro-6-nitrobenzonitrile as a precursor followed by reduction and cyclization has been reported for related compounds, which could be adapted for this compound synthesis.

- The one-pot synthetic routes combining alkylation and ring closure steps are less common but may be explored for efficiency.

This detailed analysis synthesizes current knowledge on the preparation of this compound, highlighting the key synthetic steps, reagents, reaction conditions, and optimization strategies. The methods align with established protocols for benzimidazole derivatives bearing fluorine substituents and N-alkyl groups, supported by diverse research findings and patent disclosures.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine has been investigated for several applications:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Biological Studies

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary findings indicate that it may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. For example, benzodiazole derivatives have been reported to induce apoptosis in cancer cells through specific molecular interactions.

Neuropharmacology

There is potential for this compound to interact with serotonin receptors (such as 5-HT6), which may influence neurochemical pathways relevant to treating neuropsychiatric disorders.

Material Science

The compound is also explored in developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows for modifications that can enhance material performance.

Antimicrobial Activity

Recent studies have demonstrated that 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amines show significant antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents.

Cancer Research

Research focusing on benzodiazole derivatives has highlighted their efficacy in delaying tumor growth in animal models. Structural modifications have been shown to enhance anticancer properties significantly. For instance, certain derivatives exhibited IC50 values indicating potent inhibitory effects on cancer cell proliferation.

Antiviral Applications

Exploratory research into anti-adherence strategies against bacterial infections has indicated that benzodiazole derivatives can inhibit key virulence factors produced by pathogens. This positions 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amines as candidates for further exploration in antiviral applications.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

6-Fluoro-1H-Benzimidazol-2-Amine (C₇H₆FN₃)

1-(4-Methoxyphenyl)-1H-1,3-Benzodiazol-2-Amine

- Structure : Features a methoxyphenyl group at position 1 instead of ethyl.

- However, increased molecular weight (239.28 g/mol) may reduce solubility .

5,6-Dibromo-1H-1,3-Benzodiazol-2-Amine

- Structure : Contains bromine atoms at positions 5 and 5.

- Key Differences : Bromine’s higher atomic weight and electronegativity increase hydrophobicity and may enhance halogen bonding in receptor interactions. However, this also raises toxicity concerns compared to fluorine .

Functional Group Variations

Sulfonyl Derivatives (PR1–PR8)

- Examples : 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1), 1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3).

- Key Differences : Sulfonyl groups introduce strong electron-withdrawing effects, increasing stability but reducing basicity. These derivatives are often used as protease inhibitors due to their ability to mimic transition states .

Alkylamine Derivatives

- Examples : 1-[2-(Piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine.

- Key Differences : The piperidinylethyl group introduces a tertiary amine, altering pKa (increased basicity) and enhancing interactions with acidic residues in biological targets. This modification can improve bioavailability but may also increase off-target effects .

PF-543 (Sphingosine Kinase 1 Inhibitor)

- Structure: Contains a benzodiazol-2-amine core with a sulfonylmethylphenoxy group.

- Key Differences : The complex substituents in PF-543 confer high selectivity for SphK1 (Ki = 3.6 nM), whereas the simpler ethyl and fluoro groups in the target compound may offer broader but less specific interactions .

BPBA (G-Quadruplex Binder)

- Structure : N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine.

- Key Differences: BPBA’s bis-benzimidazole structure enables dual binding to DNA/RNA G-quadruplexes, while the target compound’s mono-benzimidazole with ethyl/fluoro groups may favor single-site interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |

|---|---|---|---|

| 1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine | 195.21 | ~2.1 | Ethyl (C1), F (C6) |

| 6-Fluoro-1H-benzimidazol-2-amine | 151.14 | ~1.3 | F (C6) |

| 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine | 239.28 | ~2.8 | Methoxyphenyl (C1) |

| 5,6-Dibromo-1H-1,3-benzodiazol-2-amine | 290.94 | ~3.5 | Br (C5, C6) |

*Estimated using fragment-based methods.

Biological Activity

1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a small molecule with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of . This compound is characterized by its unique structure, which includes an ethyl group and a fluorine atom that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, although detailed studies are required to fully elucidate these interactions .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzodiazoles, including this compound, may have potential as anticancer agents due to their ability to inhibit tumor growth in xenograft models .

- Antiviral Properties : Some studies have explored the use of benzodiazole derivatives in developing anti-virulence therapeutics against pathogenic bacteria, indicating a broader scope of biological activity .

Structure-Activity Relationship (SAR)

The presence of the ethyl group and the fluorine atom in this compound may enhance its reactivity and selectivity toward biological targets compared to similar compounds. For instance, compounds lacking these substituents may show reduced efficacy in inhibiting specific enzymes or cellular processes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-1H-1,3-benzodiazol-2-amine | Lacks ethyl group | Reduced reactivity and selectivity |

| 1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-am | Fluorine at different position | Potentially different pharmacological effects |

| 1-Methyl-6-fluoro-1H-1,3-benzodiazol-2-am | Methyl instead of ethyl | Varies in biological activity |

Anticancer Research

A study highlighted the efficacy of benzodiazole derivatives in delaying tumor growth in animal models. The results indicated that certain structural modifications could enhance their anticancer properties. For instance, compounds with specific substituents exhibited IC50 values indicating potent inhibitory effects on cancer cell proliferation .

Antiviral Applications

Research focusing on anti-adherence strategies against bacterial infections demonstrated that benzodiazole derivatives could inhibit key virulence factors produced by pathogens. This suggests that 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amines might be explored further for their potential antiviral applications .

Q & A

Q. What are the established synthetic routes for 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Cyclization : Reacting substituted benzofuran or benzothiazole precursors with ethylamine derivatives under reflux conditions. For example, analogous procedures use potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the benzothiazole core, followed by ethylation .

- Fluorination : Introducing fluorine via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement (e.g., KF in DMF) at position 6 .

- Key Conditions : Catalysts (e.g., Pd/C for hydrogenation), solvents (ethanol, DCM), and temperature control (reflux at 80–100°C) are critical for purity and yield optimization. Yields >70% are achievable with strict anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., ethyl group at δ ~1.3 ppm, aromatic protons at δ 6.5–8.0 ppm). Amine protons appear as broad singlets (δ 5.0–6.0 ppm) .

- IR Spectroscopy : N-H stretches (~3200 cm), C-F vibrations (~1100 cm), and benzodiazole ring modes (~1600 cm) confirm functional groups .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···N interactions), critical for understanding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.